molecular formula C4H8N2 B103113 1,3-Diazabicyclo[3.1.0]hexane CAS No. 17038-28-7

1,3-Diazabicyclo[3.1.0]hexane

Cat. No. B103113
CAS RN: 17038-28-7
M. Wt: 84.12 g/mol
InChI Key: IESGURQWOKTSMU-UHFFFAOYSA-N
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Description

1,3-Diazabicyclo[3.1.0]hexane, commonly known as DABCO, is a bicyclic organic compound that belongs to the family of diazabicycloalkanes. DABCO is widely used in organic synthesis as a catalyst, a ligand, and a stabilizer due to its unique chemical properties.

Mechanism Of Action

The mechanism of action of DABCO is complex and varies depending on its application. As a catalyst, DABCO acts as a nucleophilic catalyst, where it accelerates the reaction by increasing the electrophilicity of the substrate. As a ligand, DABCO forms stable complexes with metal ions through its lone pair of electrons. As a stabilizer, DABCO prevents the formation of unwanted by-products by reacting with reactive intermediates.

Biochemical And Physiological Effects

DABCO has been shown to have limited biochemical and physiological effects. It is not toxic to humans and has no known side effects. However, it should be handled with care as it is a strong irritant to skin and eyes.

Advantages And Limitations For Lab Experiments

DABCO has several advantages for lab experiments. It is a versatile catalyst that can be used in a wide range of organic synthesis reactions. It is also a stable and inexpensive compound that is readily available. However, DABCO has some limitations. It is highly reactive and can react with other compounds in the reaction mixture, leading to unwanted by-products. It is also difficult to separate from the reaction mixture due to its high solubility in organic solvents.

Future Directions

There are several future directions for the research on DABCO. One potential direction is the development of new synthesis methods that are more efficient and produce higher yields of DABCO. Another direction is the exploration of new applications of DABCO in fields such as catalysis, coordination chemistry, and polymerization. In addition, the use of DABCO in combination with other catalysts or ligands could lead to the development of new and more efficient reactions.

Synthesis Methods

DABCO can be synthesized through several methods, including the reaction between piperazine and formaldehyde, the reaction between cyclohexene and ammonia, and the reaction between cyclohexanone and hydrazine. However, the most common method is the reaction between cyclohexene oxide and ammonia. This method involves the addition of cyclohexene oxide to an ammonia solution in the presence of a catalyst such as zinc oxide or magnesium oxide. The reaction takes place at room temperature and produces DABCO as the main product.

Scientific Research Applications

DABCO has been extensively used in scientific research due to its unique chemical properties. It is commonly used as a catalyst in organic synthesis, particularly in the synthesis of heterocyclic compounds. DABCO has also been used as a ligand in coordination chemistry, where it forms stable complexes with metal ions. In addition, DABCO has been used as a stabilizer in polymerization reactions, where it prevents the formation of unwanted by-products.

properties

CAS RN

17038-28-7

Product Name

1,3-Diazabicyclo[3.1.0]hexane

Molecular Formula

C4H8N2

Molecular Weight

84.12 g/mol

IUPAC Name

1,3-diazabicyclo[3.1.0]hexane

InChI

InChI=1S/C4H8N2/c1-4-2-6(4)3-5-1/h4-5H,1-3H2

InChI Key

IESGURQWOKTSMU-UHFFFAOYSA-N

SMILES

C1C2CN2CN1

Canonical SMILES

C1C2CN2CN1

synonyms

1,3-Diazabicyclo[3.1.0]hexane

Origin of Product

United States

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